molecular formula C13H13F3N6O4S3 B1203779 Cefazaflur CAS No. 58665-96-6

Cefazaflur

Cat. No. B1203779
CAS RN: 58665-96-6
M. Wt: 470.5 g/mol
InChI Key: HGXLJRWXCXSEJO-GMSGAONNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cefazaflur is a semisynthetic first-generation cephalosporin with antibacterial activity. Cefazaflur binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.

Scientific Research Applications

In Vitro Activity and β-Lactamase Stability

Cefazaflur, a parenteral cephalosporin, has demonstrated significant in vitro activity against various clinical isolates. In studies conducted, cefazaflur effectively inhibited most gram-positive cocci, including Staphylococcus aureus, at low concentrations, except for enterococci. It showed comparable activity to other cephalosporins like cefamandole or cefoxitin against organisms such as Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis. However, its activity was less against certain strains like Enterobacter and indole-positive Proteus compared to other cephalosporins (Aswapokee & Neu, 1979).

Comparative In Vitro Studies

Another study reinforced these findings by testing cefazaflur against a range of bacterial strains. Results showed that cefazaflur was effective in inhibiting a significant number of strains of common bacteria like Staphylococcus aureus and Escherichia coli. However, it displayed less activity in broth compared to agar, and its efficacy varied with the medium and testing method, suggesting the need for further in vivo studies to evaluate its full potential (Counts, Gregory, Zeleznik & Turck, 1977).

Broad-Spectrum Antibacterial Activity

Cefazaflur's broad-spectrum antibacterial activity, equal to or greater than other commercially available cephalosporins, was notable in additional studies. It was effective against isolates of Enterobacter, Citrobacter, and indole-positive Proteus, although its activity decreased with larger inoculum sizes. This aspect highlighted its potential use in various bacterial infections but also underlined the importance of understanding its limitations in different bacterial concentrations (Actor, Guarini, Uri, Bartus, Zajac & Weisbach, 1977).

Pharmacokinetic Study

A pharmacokinetic study compared cefazaflur with cephalothin and cefazolin. It found different serum concentration profiles and urinary excretion rates among these cephalosporins, highlighting the distinct pharmacokinetic properties of cefazaflur, which could influence its clinical use and effectiveness (Harvengt, Muenier & Lamy, 1977).

properties

CAS RN

58665-96-6

Product Name

Cefazaflur

Molecular Formula

C13H13F3N6O4S3

Molecular Weight

470.5 g/mol

IUPAC Name

(6R,7R)-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-7-[[2-(trifluoromethylsulfanyl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C13H13F3N6O4S3/c1-21-12(18-19-20-21)28-3-5-2-27-10-7(9(24)22(10)8(5)11(25)26)17-6(23)4-29-13(14,15)16/h7,10H,2-4H2,1H3,(H,17,23)(H,25,26)/t7-,10-/m1/s1

InChI Key

HGXLJRWXCXSEJO-GMSGAONNSA-N

Isomeric SMILES

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)CSC(F)(F)F)SC2)C(=O)O

SMILES

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)CSC(F)(F)F)SC2)C(=O)O

Canonical SMILES

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)CSC(F)(F)F)SC2)C(=O)O

Other CAS RN

58665-96-6

synonyms

cefazaflur
SK and F 59962
SK and F-59962
SKF 59962

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cefazaflur
Reactant of Route 2
Reactant of Route 2
Cefazaflur
Reactant of Route 3
Reactant of Route 3
Cefazaflur
Reactant of Route 4
Reactant of Route 4
Cefazaflur
Reactant of Route 5
Reactant of Route 5
Cefazaflur
Reactant of Route 6
Reactant of Route 6
Cefazaflur

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.